molecular formula C6H11NO3 B13288263 (2S)-2-amino-4-oxohexanoic acid

(2S)-2-amino-4-oxohexanoic acid

Cat. No.: B13288263
M. Wt: 145.16 g/mol
InChI Key: ZURAMQLBGKXPOZ-YFKPBYRVSA-N
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Description

(2S)-2-amino-4-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a keto group (-C=O) attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-oxohexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as hexanoic acid derivatives, which undergo a series of chemical reactions including amination and oxidation to introduce the amino and keto groups, respectively. The reaction conditions typically involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the starting materials are subjected to controlled reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-4-oxohexanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate for enzymes involved in amino acid metabolism, providing insights into biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific metabolic disorders or as a precursor for the synthesis of bioactive compounds.

Industry

In the industrial sector, this compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes that catalyze the conversion of amino acids, influencing metabolic pathways. The presence of both amino and keto groups allows it to participate in various biochemical reactions, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-oxopentanoic acid: Similar structure but with a shorter carbon chain.

    (2S)-2-amino-4-oxobutanoic acid: Another similar compound with an even shorter carbon chain.

    (2S)-2-amino-4-oxooctanoic acid: Similar structure with a longer carbon chain.

Uniqueness

(2S)-2-amino-4-oxohexanoic acid is unique due to its specific carbon chain length and the presence of both amino and keto functional groups. This combination of features allows it to participate in a wide range of chemical and biochemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-2-amino-4-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

ZURAMQLBGKXPOZ-YFKPBYRVSA-N

Isomeric SMILES

CCC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCC(=O)CC(C(=O)O)N

Origin of Product

United States

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